molecular formula C21H14N2O5S B2711622 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-48-8

4-(benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2711622
CAS No.: 618877-48-8
M. Wt: 406.41
InChI Key: ZOHVEKOXIHPTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolone core substituted with benzofuran-2-carbonyl, 5-methylisoxazol-3-yl, and thiophen-2-yl groups. The hydroxyl and ketone groups could facilitate hydrogen bonding, influencing solubility and target binding .

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-thiophen-2-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5S/c1-11-9-16(22-28-11)23-18(15-7-4-8-29-15)17(20(25)21(23)26)19(24)14-10-12-5-2-3-6-13(12)27-14/h2-10,18,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHVEKOXIHPTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a heterocyclic organic molecule characterized by its complex structure, which includes a benzofuran moiety, hydroxyl group, isoxazole ring, and thiophene substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H14N2O5SC_{21}H_{14}N_{2}O_{5}S with a molecular weight of 406.41 g/mol. Its structural features contribute to its reactivity and biological effects.

Property Value
Molecular FormulaC21H14N2O5SC_{21}H_{14}N_{2}O_{5}S
Molecular Weight406.41 g/mol
PurityTypically 95%

Synthesis

The synthesis of this compound typically involves multi-step reactions, often utilizing solvents like ethanol or dimethylformamide (DMF) under reflux conditions. Techniques such as Thin Layer Chromatography (TLC) are employed for product identification during the synthesis process.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that modifications in the benzofuran structure can significantly influence cytotoxicity against various cancer cell lines. For instance, derivatives with specific substituents have shown promising activity against leukemia and lung cancer cells.

  • Cytotoxicity Studies :
    • The compound was evaluated for its cytotoxic effects on K562 and HL60 leukemia cells, demonstrating an IC50 value of 5 μM and 0.1 μM respectively, indicating potent activity without affecting normal cells .
    • In vitro testing against A549 lung adenocarcinoma cells revealed that structural modifications could enhance the inhibition of the AKT signaling pathway, crucial for cancer cell proliferation .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological efficacy of this compound. Key findings include:

  • The presence of hydroxyl groups enhances interaction with biological targets, promoting cytotoxicity.
  • Modifications at specific positions on the benzofuran ring can lead to increased potency against cancer cell lines .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Benzofuran Derivatives : A study involving benzofuran derivatives indicated that compounds with specific halogen substitutions exhibited enhanced anticancer properties through selective inhibition of critical pathways in cancer cell proliferation .
  • Dual Inhibitors : Research on dual inhibitors combining tubulin and histone deacetylase (HDAC) activities demonstrated that certain structural features significantly improved antiproliferative activity .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value of 5 μM against K562 leukemia cells and 0.1 μM against HL60 leukemia cells, indicating potent anticancer properties. These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown that derivatives containing similar structural motifs exhibit varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. For example, compounds derived from benzofuran structures have been reported to possess significant antimicrobial effects, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Cytotoxicity in Leukemia Cells

A study conducted on K562 and HL60 leukemia cell lines revealed that treatment with the compound resulted in significant cell death. The research utilized flow cytometry to analyze apoptotic markers, confirming that the compound induces apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of benzofuran derivatives, including similar compounds to the one discussed. The results indicated potent activity against various bacterial strains, with some compounds showing MIC values as low as 3.12 μg/mL against S. aureus. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Structural Analogs

4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010)

  • Structural Differences: Replaces benzofuran with benzo[d]thiazole, introducing sulfur instead of oxygen in the fused aromatic system. The allyl and phenyl substituents increase rotatable bond count (6 vs.
  • Electronic Properties : Benzo[d]thiazole’s electron-withdrawing nature may lower HOMO energy compared to benzofuran, altering redox reactivity. DFT calculations (e.g., using methods in ) could quantify this difference.
  • Bioavailability : Higher polar surface area (PSA ~95 Ų vs. target’s ~85 Ų) due to the thiazole’s nitrogen and additional substituents may reduce membrane permeability .

4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(3-phenoxyphenyl)-1H-pyrrol-2(5H)-one

  • Structural Differences: Substitutes benzofuran with a benzyloxybenzoyl group and includes a morpholinopropyl chain. The morpholine improves aqueous solubility (logP ~2.1 vs. target’s ~3.5), but the extended alkyl chain introduces steric bulk.
  • Pharmacokinetics : The morpholine’s hydrogen-bond acceptor capacity increases PSA (~120 Ų), likely reducing blood-brain barrier penetration compared to the target compound .

Chromenone Derivatives (Example 63, )

  • Structural Differences: Incorporates a chromenone scaffold with fluorinated aryl groups. Fluorine atoms enhance metabolic stability and lipophilicity (logP ~4.0 vs. target’s ~3.5) but may introduce toxicity risks.
  • Synthetic Accessibility : Requires Suzuki coupling (similar to Example 63’s synthesis ), whereas the target compound’s synthesis (e.g., via lithium bis(trimethylsilyl)amide-mediated reactions ) may offer higher yields.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Benzo[d]thiazol-2-yl Analog Morpholinopropyl Analog Chromenone Derivative
Molecular Weight (g/mol) ~410 ~395 ~550 ~516
Polar Surface Area (Ų) ~85 ~95 ~120 ~100
Rotatable Bonds 4 6 8 5
Predicted logP 3.5 3.8 2.1 4.0
Oral Bioavailability (Rat) Moderate (PSA <140 Ų) Low (PSA >90 Ų) Low (High PSA) Moderate (High logP)

Key Research Findings

  • Synthetic Challenges : The target compound’s isoxazole and thiophene groups require precise regioselective coupling, as seen in analogous syntheses using palladium catalysts .
  • Computational Insights : Multiwfn analysis of electron localization functions (ELF) could reveal charge distribution differences between benzofuran and benzo[d]thiazole analogs, impacting binding to targets like kinases or GPCRs.
  • ADME Profile : The target compound’s moderate PSA and logP align with Veber’s criteria for bioavailability (PSA ≤140 Ų, rotatable bonds ≤10) , outperforming analogs with higher PSA or rotatable bonds.

Q & A

Q. What are the primary synthetic strategies for synthesizing this compound?

The compound is synthesized via multi-step reactions involving:

  • Step 1 : Coupling of benzofuran-2-carbonyl derivatives with isoxazole precursors under reflux conditions (e.g., using DCM or THF as solvents) .
  • Step 2 : Introduction of the thiophenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura), requiring palladium catalysts and inert atmospheres .
  • Step 3 : Cyclization to form the pyrrolone core, often using acetic anhydride or phosphoric acid as catalysts under controlled pH (6–7) and temperature (60–80°C) . Key Optimization : Reaction yields (typically 60–75%) depend on solvent purity, catalyst loading, and exclusion of moisture .

Q. Which characterization techniques are critical for confirming its structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent integration and coupling patterns (e.g., hydroxyl protons at δ 10–12 ppm, aromatic protons from benzofuran/thiophene at δ 6.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+ ion at m/z ~475) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What functional groups contribute to its biological activity?

  • Benzofuran-2-carbonyl : Enhances lipophilicity and π-π stacking with protein targets .
  • 5-Methylisoxazole : Modulates electron density and hydrogen bonding via the N-O moiety .
  • Thiophene : Improves metabolic stability and bioavailability .
  • 3-Hydroxy-pyrrolone : Acts as a chelating site for metal ions in enzymatic assays .

Advanced Research Questions

Q. How can researchers address low yields during the final cyclization step?

  • Reaction Optimization :
ParameterOptimal RangeEffect
Temperature70–80°CMinimizes side-product formation
SolventAnhydrous DMFEnhances solubility of intermediates
CatalystH3PO4 (0.5 eq)Accelerates cyclization kinetics
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .

Q. How do structural variations (e.g., substituents on benzofuran/thiophene) affect biological activity?

  • Case Study : Replacing thiophen-2-yl with p-tolyl () reduces antimicrobial activity by 40%, likely due to decreased π-stacking with bacterial enzyme pockets .
  • Methodology : Compare IC50 values across analogs using standardized assays (e.g., microdilution for antimicrobial activity) .

Q. How to resolve contradictions in reported biological data (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Assay-Specific Factors :
  • Cell Line Variability : Test in multiple lines (e.g., RAW264.7 macrophages vs. HeLa cells) to isolate tissue-specific effects .
  • Concentration Gradients : Use dose-response curves (0.1–100 µM) to differentiate therapeutic vs. toxic thresholds .
    • Mechanistic Studies : Perform molecular docking to predict binding affinities for COX-2 (anti-inflammatory) vs. topoisomerase II (cytotoxic) .

Q. What computational methods predict its interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., 100 ns trajectories) to assess interactions with kinase domains .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., hydroxyl group’s role in hydrogen bonding) .
  • Validation : Cross-reference computational results with mutagenesis studies (e.g., alanine scanning of target proteins) .

Methodological Considerations

Q. How does solvent polarity influence reaction pathways during synthesis?

  • Polar Solvents (DMF, DMSO) : Favor SN2 mechanisms in substitution reactions (e.g., thiophene introduction) but may promote hydrolysis of acid-sensitive groups .
  • Non-Polar Solvents (Toluene, DCM) : Ideal for Friedel-Crafts acylations but require rigorous drying to avoid side reactions .

Q. What strategies mitigate degradation during storage?

  • Storage Conditions :
FormTemperatureStability
Solid-20°C (argon)>12 months
Solution4°C (dark)<1 month
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01%) to aqueous formulations .

Tables for Quick Reference

Table 1 : Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Benzofuran couplingPd(PPh3)4, K2CO3, DMF, 80°C65
Thiophene introductionCuI, NEt3, THF, reflux72
CyclizationH3PO4, DCM, 70°C68

Table 2 : Biological Activity Trends

Substituent ModificationAssay (IC50)Impact
Thiophen-2-yl → 4-NitrophenylAnticancer (MCF-7)IC50 ↑ 2.5-fold
5-Methylisoxazole → ThiadiazoleAntimicrobial (E. coli)MIC ↓ 50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.